

A Guide to the Spectroscopic Characterization of N-p-tolyloxamic Acid

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Compound of Interest

Compound Name: *[(4-Methylphenyl)amino](oxo)acetic acid*

Cat. No.: B2384381

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This technical guide provides an in-depth analysis of the spectroscopic data for N-p-tolyloxamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

N-p-tolyloxamic acid, also known as N-(4-methylphenyl)oxamic acid, belongs to the class of N-aryl oxamic acids. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and intermediates in the synthesis of various pharmaceuticals. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This guide will navigate through the interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS data expected for N-p-tolyloxamic acid. While experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and predictive models to provide a robust and scientifically grounded analysis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the structure of N-p-tolyloxamic acid with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of N-p-tolyloxamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of N-p-tolyloxamic acid in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer at room temperature.

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	singlet (broad)	1H
-NH-	9.0 - 10.5	singlet	1H
H-2, H-6	~7.5	doublet	2H
H-3, H-5	~7.1	doublet	2H
-CH ₃	~2.3	singlet	3H

Interpretation:

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

- Amide Proton (-NH-): The amide proton is also deshielded and is expected to appear as a sharp singlet in the range of 9.0 to 10.5 ppm.
- Aromatic Protons (H-2, H-6, H-3, H-5): The p-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing amide group (H-2, H-6) will be more deshielded (~7.5 ppm) than the protons meta to it (H-3, H-5) (~7.1 ppm).
- Methyl Protons (-CH₃): The protons of the tolyl methyl group will appear as a singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be used to simplify the spectrum to a series of singlets, with chemical shifts referenced to the solvent peak or TMS.

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (acid)	160 - 165
C=O (amide)	155 - 160
C-1	~135
C-4	~134
C-3, C-5	~129
C-2, C-6	~120
-CH ₃	~21

Interpretation:

- Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region of the spectrum. The carboxylic acid carbonyl is typically found between 160-165 ppm, while the amide carbonyl is slightly more shielded, appearing around 155-160 ppm.

- Aromatic Carbons: The aromatic region will show four signals. The quaternary carbons C-1 (attached to nitrogen) and C-4 (attached to the methyl group)
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